molecular formula C21H19N3O2S B2861448 N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897460-70-7

N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2861448
CAS No.: 897460-70-7
M. Wt: 377.46
InChI Key: KTMLVRAWYZCDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound featuring a fused imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-methoxyphenyl group and at the 3-position with an acetamide moiety bearing a benzyl substituent.

Properties

IUPAC Name

N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-26-18-9-7-16(8-10-18)19-13-24-17(14-27-21(24)23-19)11-20(25)22-12-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLVRAWYZCDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiazoles with α-Haloketones

A widely adopted method involves the reaction of 2-aminothiazole derivatives with α-haloketones. For example, 2-amino-4-(4-methoxyphenyl)thiazole is prepared by condensing 4-methoxybenzoyl chloride with thiosemicarbazide in phosphoryl chloride (POCl₃) under reflux. Subsequent cyclocondensation with α-bromoacetophenone derivatives in polyethylene glycol-300 (PEG-300) as a green solvent yields the imidazo[2,1-b]thiazole core. This method achieves moderate to high yields (65–80%) and avoids toxic solvents.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiazole amino group on the α-haloketone, followed by intramolecular cyclization. PEG-300 facilitates the reaction by stabilizing intermediates through hydrogen bonding.

Palladium-Catalyzed Cross-Coupling for Functionalization

For advanced functionalization, palladium-catalyzed cross-coupling is employed to introduce aryl groups at the 6-position of the imidazo[2,1-b]thiazole. A protocol from Fascio et al. utilizes a Pd(0)/Cu(I) system to couple 4-methoxyphenyl iodide with alkynyl intermediates. The reaction proceeds via oxidative addition, transmetallation, and cyclization, achieving 70–85% yields. This method enables precise control over substituent placement, critical for optimizing biological activity.

Acetamide Side Chain Installation

The acetamide moiety at the 3-position is introduced through sequential acylation and amidation steps.

Esterification and Hydrolysis

Ethyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetate is synthesized by reacting the imidazo[2,1-b]thiazole core with ethyl bromoacetate in the presence of a base such as diisopropylethylamine (DIPEA). The ester group is then hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF), yielding 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid.

Amidation with Benzylamine

The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). Benzylamine is added dropwise, and the reaction is stirred at room temperature for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final acetamide derivative in 60–75% yield.

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize flexibility, industrial production emphasizes efficiency and cost-effectiveness.

Continuous Flow Systems

Patent literature highlights the use of continuous flow reactors to streamline the synthesis of related imidazo-thiazole derivatives. By minimizing intermediate isolation and automating reagent delivery, this approach reduces reaction times from days to hours and improves overall yields (85–90%).

Solvent Recycling

PEG-300, used in cyclocondensation steps, is recovered via distillation and reused in subsequent batches, aligning with green chemistry principles.

Analytical and Optimization Data

Critical parameters influencing yield and purity include:

  • Temperature : Cyclocondensation proceeds optimally at 80–90°C, while higher temperatures promote side reactions.
  • Catalyst Load : A Pd(0)/Cu(I) ratio of 1:2 maximizes cross-coupling efficiency.
  • Reaction Time : Amidation requires ≥12 hours for complete conversion, as shorter durations leave unreacted carboxylic acid.

Yield Comparison Table

Step Method Yield (%)
Core Synthesis Cyclocondensation in PEG-300 78
Cross-Coupling Pd(0)/Cu(I) System 82
Acetamide Formation EDC/HOBt Activation 72

Challenges and Mitigation Strategies

Byproduct Formation

Side products such as imidazo[2,1-b]thiazole sulfoxides may form during oxidation steps. These are minimized by using controlled stoichiometry of oxidizing agents (e.g., hydrogen peroxide).

Purification Difficulties

The final acetamide exhibits low solubility in polar solvents. Gradient elution with ethyl acetate/hexane (1:3 to 1:1) resolves this issue during column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[2,1-b]thiazole Core

The target compound shares structural similarities with several derivatives (Table 1), differing primarily in substituents on the phenyl ring and acetamide side chain:

Compound Name Phenyl Substituent Acetamide Substituent Melting Point (°C) Key Biological Activity
N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetamide (Target) 4-OCH₃ Benzyl N/A Not reported (inferred potential)
5h: N-(6-chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide 4-OCH₃ 6-Chloropyridin-3-yl 108–110 Cytotoxicity (HepG2, MDA-MB-231)
5l: 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide 4-Cl Piperazine-pyridinyl N/A IC₅₀ = 1.4 μM (MDA-MB-231)
G618-0041: 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide 4-F 4-Methoxyphenyl N/A Screening candidate
4e: 3-(4-Methoxyphenyl)-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone 4-Br Thiazolidinone-hydrazone 277–279 Aldose reductase inhibition

Key Observations:

  • Phenyl Substituents: Electron-donating groups (e.g., 4-OCH₃ in the target compound and 5h) may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 4-Cl in 5l or 4-F in G618-0041) .
  • Acetamide Substituents:
    • The benzyl group in the target compound is less polar than pyridinyl (5h) or piperazine-pyridinyl (5l) substituents, which could affect pharmacokinetics and target selectivity .
    • Piperazine-containing derivatives (e.g., 5l) show enhanced cytotoxicity, likely due to improved interactions with kinase domains like VEGFR2 .

Physicochemical Properties

  • Melting Points: Derivatives with polar substituents (e.g., 5h: 108–110°C) have lower melting points than non-polar analogs (e.g., 4e: 277–279°C), reflecting differences in crystallinity and solubility .
  • Molecular Weight:
    • The target compound’s molecular weight (~407.5 g/mol) is higher than G618-0041 (381.88 g/mol) due to the benzyl group, which may impact bioavailability .

Biological Activity

N-benzyl-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This compound has gained significant attention in the scientific community due to its diverse biological activities, particularly its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Chemical Structure and Properties

The molecular formula for this compound is C24H19N3O2SC_{24}H_{19}N_{3}O_{2}S. The compound features a complex structure that includes a benzyl group and an imidazo[2,1-b][1,3]thiazole core.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC24H19N3O2S
CAS Number1049420-50-9

Synthesis Methods

The synthesis of this compound typically involves the condensation of a benzylamine derivative with a thiazole precursor. This reaction is often carried out using dehydrating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like HOBt (1-hydroxybenzotriazole) in the presence of bases such as DIPEA (diisopropylethylamine) .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In studies evaluating its effectiveness against various cancer cell lines, it has shown promising results:

  • Cell Proliferation Inhibition : This compound was tested against human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. Notably, derivatives similar to this compound exhibited 64–71% inhibition of cell proliferation at a concentration of 50 µM .

Antimicrobial Activity

N-benzyl derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated activity against several bacterial strains:

  • Bacterial Strains Tested : Studies have shown that the compound exhibits antimicrobial effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The imidazo[2,1-b][1,3]thiazole derivatives have been recognized for their anti-inflammatory activities. The presence of specific substituents on the thiazole ring can enhance these effects .

Case Studies and Research Findings

Research has consistently highlighted the biological efficacy of compounds within this class:

  • Antitumor Effects : A study indicated that certain derivatives showed a high percentage of apoptosis in cancer cells when compared to standard treatments like cisplatin .
  • Structure-Activity Relationship (SAR) : The effectiveness of these compounds often correlates with specific structural features. For example, electron-donating groups on the phenyl ring have been shown to enhance cytotoxic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.